Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate
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Overview
Description
Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate is an organic compound with a complex structure that includes a bromophenyl group, a formamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzoic acid, is esterified to form methyl 4-bromobenzoate.
Amidation Reaction: The methyl 4-bromobenzoate undergoes an amidation reaction with formamide to introduce the formamido group.
Coupling Reaction: The intermediate is then coupled with 3-phenylprop-2-enamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity, making it a valuable scaffold for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance binding affinity to certain targets, while the formamido and benzoate groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a bromophenyl group and a benzoate ester.
Methyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position.
Methyl 4-{[(2E)-3-(4-bromophenyl)-2-propenoyl]amino}benzoate: A compound with a similar structure but different functional groups.
Uniqueness
Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-31-24(30)18-8-5-9-20(15-18)26-23(29)21(14-16-6-3-2-4-7-16)27-22(28)17-10-12-19(25)13-11-17/h2-15H,1H3,(H,26,29)(H,27,28)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVECFHBURQNWQN-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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